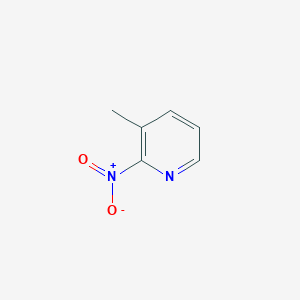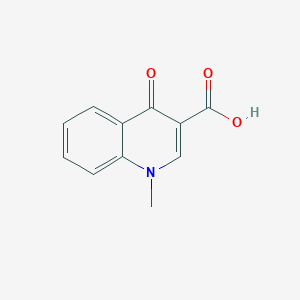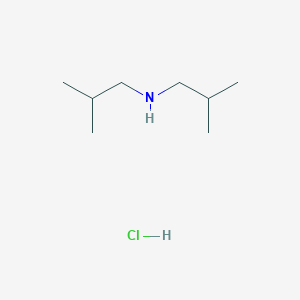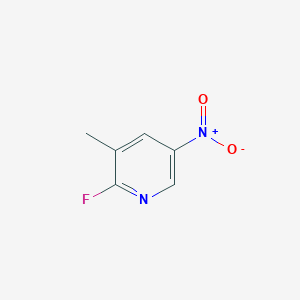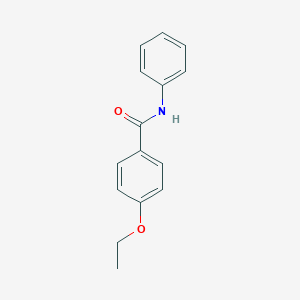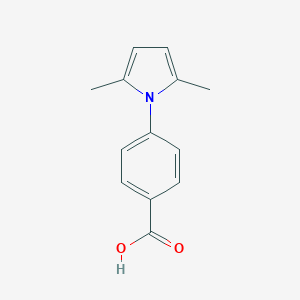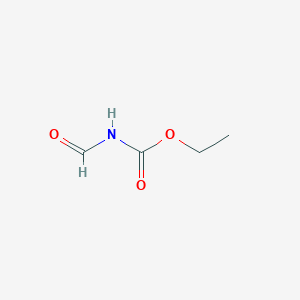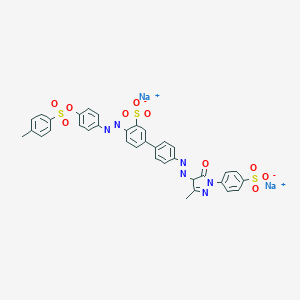![molecular formula C7H12O5 B096919 (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol CAS No. 15814-56-9](/img/structure/B96919.png)
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol, also known as MDO, is a bicyclic ether derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs and therapies. However, one limitation is that the mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research involving (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol. One area of interest is the development of new drugs and therapies based on the structure of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol. Another area of interest is the study of the mechanism of action of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol, which could lead to a better understanding of its potential uses in the treatment of various diseases. Additionally, more research is needed to determine the safety and efficacy of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol in humans.
Synthesis Methods
The synthesis of (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol involves the reaction of 2,3-dimethoxytetrahydrofuran with formaldehyde and a Lewis acid catalyst. This reaction produces a mixture of diastereomers, which can be separated and purified using chromatography techniques.
Scientific Research Applications
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in the development of new drugs for the treatment of various diseases. (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has been shown to have antitumor activity in vitro, and it has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
15814-56-9 |
|---|---|
Product Name |
(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1R,3S,4S,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 |
InChI Key |
LYLSUYCOHWVOFS-VEIUFWFVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)O)O |
synonyms |
1-O-Methyl-3,6-anhydro-α-D-mannopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



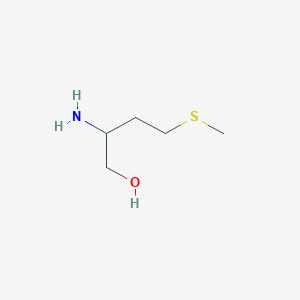
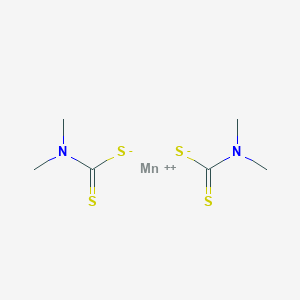
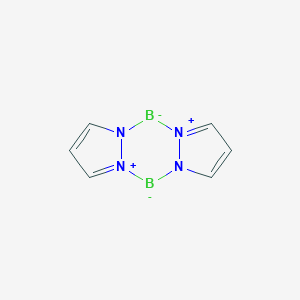
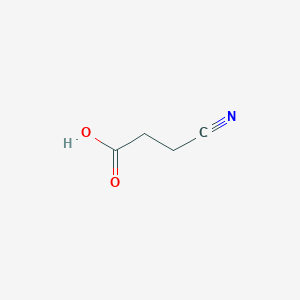
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
